Hydrophilicity Advantage Over Proline and Pipecolic Acid
Imidazolidine-2-carboxylic acid exhibits significantly greater hydrophilicity than common cyclic amino acid comparators. Its computed XLogP3 value of -3.4 indicates a stronger preference for aqueous environments compared to L-proline (XLogP3 = -2.5) and pipecolic acid (XLogP3 = -2.3) [1][2][3]. This difference arises from the incorporation of a second nitrogen atom into the five-membered ring, which increases hydrogen bonding capacity and polarity.
| Evidence Dimension | Hydrophilicity (XLogP3) |
|---|---|
| Target Compound Data | -3.4 |
| Comparator Or Baseline | L-Proline (-2.5); Pipecolic acid (-2.3) |
| Quantified Difference | ΔXLogP3 = -0.9 to -1.1 (more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
For researchers designing water-soluble peptides or studying conformational effects in aqueous media, this quantifiable hydrophilicity advantage can directly influence solubility and aggregation behavior, guiding the selection of the most appropriate scaffold.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 13419879, Imidazolidine-2-carboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/Imidazolidine-2-carboxylic-acid (accessed Apr 23, 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 145742, L-Proline. https://pubchem.ncbi.nlm.nih.gov/compound/L-proline (accessed Apr 23, 2026). View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 849, Pipecolic acid. https://pubchem.ncbi.nlm.nih.gov/compound/pipecolic-acid (accessed Apr 23, 2026). View Source
